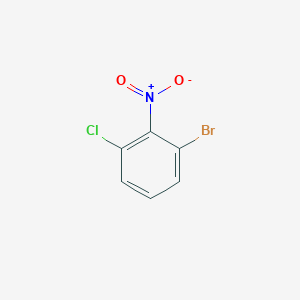

1-Bromo-3-chloro-2-nitrobenzene

概要

説明

1-Bromo-3-chloro-2-nitrobenzene is a chemical compound with the molecular formula C6H3BrClNO2 . It is used as a reagent in pharmaceutical synthesis and has been used in the synthesis of benzodiazepinone bromodomain inhibitor CPI-637, which may be applicable to cancer therapies .

Synthesis Analysis

The synthesis of this compound can be achieved through a method involving dibromohydantoin for bromizing nitrobenzene in sulfuric acid . The reaction conditions are mild, the operation process is safe and feasible, and the product has good color and luster and is high in yield and purity .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, and nitro groups . The average mass of the molecule is 236.451 Da and the monoisotopic mass is 234.903564 Da .Chemical Reactions Analysis

This compound undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C and is strongly accelerated by electron-withdrawing substituents . It acts as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4[Fe(CN)6] as a cyanating source .Physical And Chemical Properties Analysis

This compound is a compound with a molecular formula of C6H3BrClNO2 . The average mass of the molecule is 236.451 Da and the monoisotopic mass is 234.903564 Da .科学的研究の応用

Crystallographic Studies and Computational Analysis

Anisotropic Displacement Parameters in 1-(Halomethyl)-3-Nitrobenzene : The anisotropic displacement parameters for compounds similar to 1-bromo-3-chloro-2-nitrobenzene, specifically 1-(halomethyl)-3-nitrobenzene with halogens being chloro and bromo, were investigated through both computational and experimental methods. X-ray diffraction experiments highlighted challenges in accurately determining these parameters for the bromo compound, suggesting the complexity of analyzing such halogenated nitrobenzenes (Mroz, Wang, Englert, & Dronskowski, 2020).

Reactions with Sodium Borohydride

Nucleophilic Aromatic Substitution by Hydrogen : The study on the reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride in dimethyl sulphoxide solution revealed insights into the nucleophilic aromatic substitution mechanisms. This process involves the formation and decomposition of unstable cyclohexadienyl anions (hydride Meisenheimer adducts), shedding light on the reactivity of halonitrobenzenes like this compound in nucleophilic substitutions (Gold, Miri, & Robinson, 1980).

Electrochemical and Spectroscopic Analysis

Electron Paramagnetic Resonance of Halonitrobenzene Anion Radicals : Research on halonitrobenzenes, including o-bromonitrobenzene, revealed the formation of nitrobenzene anion radicals under certain conditions, providing insights into the electrochemical behaviors and potential reactivity of compounds like this compound (Kitagawa, Layloff, & Adams, 1963).

Photoreduction Mechanisms

Photoelectrochemical Reduction Studies : The photoelectrochemical reduction of p-bromo-nitrobenzene was analyzed to understand the reduction processes better, which could be relevant for understanding the behavior of similar compounds like this compound. The study elucidated the mechanisms involved in the photo-induced reduction, contributing to the broader knowledge of photochemical reactions in halogenated nitrobenzenes (Compton & Dryfe, 1994).

Halogenation and Functionalization

Ring Halogenation Techniques : Research on the halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts provided insights into methods that could potentially be applied to the functionalization of this compound. Such studies are fundamental in developing synthetic strategies for halogenated aromatic compounds (Bovonsombat & Mcnelis, 1993).

作用機序

Target of Action

The primary target of 1-Bromo-3-chloro-2-nitrobenzene is the benzene ring . The benzene ring is a key component of many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the replacement of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of various substituted benzene derivatives .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound can be readily absorbed and distributed in the body, potentially affecting its bioavailability .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various benzene derivatives, depending on the specific electrophile involved in the reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a stable environment to prevent dust formation and avoid breathing vapors, mist, or gas . Furthermore, the compound is considered stable under normal conditions .

Safety and Hazards

1-Bromo-3-chloro-2-nitrobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, in contact with skin, or if inhaled .

将来の方向性

特性

IUPAC Name |

1-bromo-3-chloro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRMCGRAEBIWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001303310 | |

| Record name | 1-Bromo-3-chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59772-48-4 | |

| Record name | 1-Bromo-3-chloro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59772-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001303310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[2H-1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B3037696.png)

![2-[(3-bromophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3037697.png)

![N',N'-dimethyl-N-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3037698.png)

![(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3037706.png)